N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide
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Overview
Description
N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide is a research compound with the molecular formula C23H29N3O5S and a molecular weight of 459.56 g/mol
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of action
The mode of action of a compound is determined by its interaction with its targets. In the case of this compound, it’s likely that the pyrrolidine ring and the sulfonyl group play key roles in its interaction with targets .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound affects. Compounds with similar structures have been found to affect a variety of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of the pyrrolidine ring and the sulfonyl group could influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the 4-Methoxyphenylsulfonyl Group: The 4-methoxyphenylsulfonyl group is introduced to the pyrrolidine ring through a sulfonylation reaction.
Formation of the Oxalamide Moiety: The oxalamide moiety is formed by reacting the intermediate with oxalyl chloride and an appropriate amine.
The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2,5-diones.
Sulfonyl Compounds: Compounds containing sulfonyl groups, like sulfonamides and sulfones.
Oxalamide Derivatives: Compounds with oxalamide moieties, such as N,N’-disubstituted oxalamides.
Uniqueness
N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide is unique due to its combination of a pyrrolidine ring, a 4-methoxyphenylsulfonyl group, and an oxalamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide is a compound belonging to the class of oxalamides, which are derivatives of oxalic acid. This compound exhibits a range of biological activities and has potential therapeutic applications due to its unique structural features, including a sulfonyl group and a pyrrolidine ring. Understanding its biological activity is crucial for exploring its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is C22H27N3O5S with a molecular weight of 445.5 g/mol. The presence of functional groups such as the sulfonamide and oxalamide moieties suggests that this compound may interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C22H27N3O5S |
Molecular Weight | 445.5 g/mol |
CAS Number | 896291-81-9 |
The mechanism of action of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The sulfonamide group may facilitate binding to target proteins, potentially influencing their activity.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of the sulfonamide group is particularly noted for its antibacterial effects. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Oxalamides have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Analgesic and Anti-inflammatory Effects
Compounds similar to this compound have shown analgesic and anti-inflammatory properties in animal models. These effects are thought to be mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxalamides, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antibacterial agent.
Study 2: Anticancer Activity
In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed activation of caspase pathways, supporting its role as an apoptosis inducer.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-9-11-18(12-10-17)29(26,27)23-13-5-8-16(23)14-21-19(24)20(25)22-15-6-3-2-4-7-15/h2-4,6-7,9-12,16H,5,8,13-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBHYNYZJXYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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